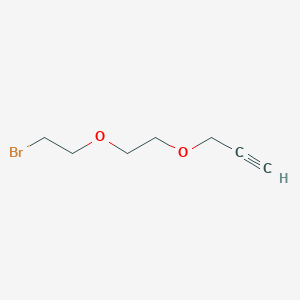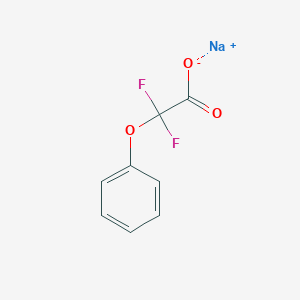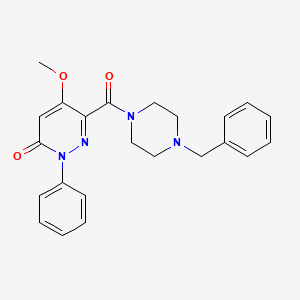
3-(2-(2-Bromoethoxy)ethoxy)prop-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-(2-Bromoethoxy)ethoxy)prop-1-yne” is a chemical compound with the molecular formula C9H15BrO3 . It has a molecular weight of 251.12 and is typically stored in dry conditions at 2-8°C . This compound is in liquid form .
Molecular Structure Analysis
The InChI code for “3-(2-(2-Bromoethoxy)ethoxy)prop-1-yne” is 1S/C9H15BrO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1H,3-9H2 .Physical And Chemical Properties Analysis
“3-(2-(2-Bromoethoxy)ethoxy)prop-1-yne” is a liquid . It is stored in dry conditions at 2-8°C .Applications De Recherche Scientifique
Synthetic Intermediates and Building Blocks
Propargyl-PEG2-bromide can be used as a synthetic intermediate and building block in the synthesis of more complex structures . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
Propargylation Reagents
Propargyl–/allenyl–boron-based compounds are a family of propargylation reagents with easy availability and relatively low costs . They are widely used in the propargylation processes of diverse organic substrates .
Environmental and Safety Concerns
The use of mercury, the corrosiveness of propargyl bromide, and the pyrophoric nature of allenyl boronic acid raise environmental and safety concerns, particularly when using these reagents for large-scale applications .
Bamboo Powder Modification
Propargyl-PEG2-bromide has been used in the modification of bamboo powder to improve its thermoplasticity in a heterogeneous system .
Synthesis of Heterocyclic Compounds
Propargyl-PEG2-bromide has been used in the synthesis of heterocyclic compounds with two nitrogen atoms . These compounds exhibit antibacterial properties .
PEG Linker
Bromo-PEG2-bromide is a PEG linker containing two bromide groups . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media .
Safety and Hazards
The safety information for “3-(2-(2-Bromoethoxy)ethoxy)prop-1-yne” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Mécanisme D'action
Target of Action
Propargyl-PEG2-bromide, also known as 3-(2-(2-Bromoethoxy)ethoxy)prop-1-yne, Propargyl-PEG2-Br, or 1-bromo-2-[2-(prop-2-yn-1-yloxy)ethoxy]ethane, is a PEG-based PROTAC linker . The primary targets of Propargyl-PEG2-bromide are azide-functionalized biomolecules . The propargyl group in the compound readily reacts with these biomolecules via copper-catalyzed Click Chemistry .
Mode of Action
The interaction of Propargyl-PEG2-bromide with its targets involves the formation of a stable triazole linkage . This is achieved through a copper-catalyzed Click Chemistry reaction between the propargyl group of the compound and azide-functionalized biomolecules .
Biochemical Pathways
The biochemical pathway affected by Propargyl-PEG2-bromide involves the propargylic substitution reaction . This reaction plays a crucial role in organic synthesis by offering a handle for further synthetic transformations . The highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom allows the propargylic unit to play this role .
Result of Action
The molecular and cellular effects of Propargyl-PEG2-bromide’s action involve the formation of a stable triazole linkage with azide-functionalized biomolecules . This interaction can lead to the synthesis of PROTACs , which are designed to degrade specific protein targets within cells, thereby modulating their activity.
Action Environment
The action of Propargyl-PEG2-bromide can be influenced by environmental factors such as the presence of a copper catalyst, which is necessary for the copper-catalyzed Click Chemistry reaction to occur . Additionally, the reaction is also influenced by the presence of Lewis acid . From an environmental perspective, water-tolerant Lewis acids are quite attractive due to their recyclability and reusability attributes .
Propriétés
IUPAC Name |
3-[2-(2-bromoethoxy)ethoxy]prop-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-2-4-9-6-7-10-5-3-8/h1H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVJGPXPOQIEPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(2-Bromoethoxy)ethoxy)prop-1-yne | |
CAS RN |
1287660-82-5 |
Source


|
| Record name | 1-bromo-2-[2-(prop-2-yn-1-yloxy)ethoxy]ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Cyclopropyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2515222.png)

![N-[Oxan-4-yl(phenyl)methyl]prop-2-enamide](/img/structure/B2515228.png)


![6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2515231.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide](/img/structure/B2515232.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide](/img/structure/B2515234.png)
![1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine](/img/structure/B2515235.png)

![3-[4-(Difluoromethoxy)phenyl]propanenitrile](/img/structure/B2515238.png)

![3-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2515240.png)